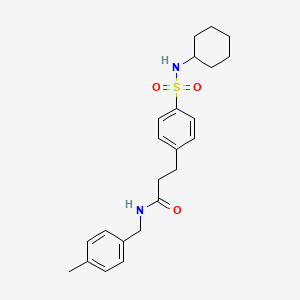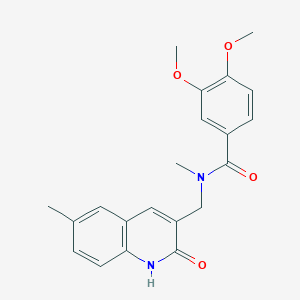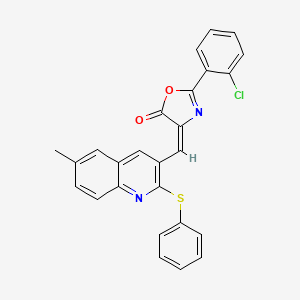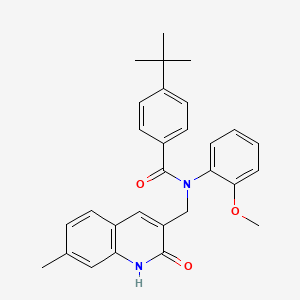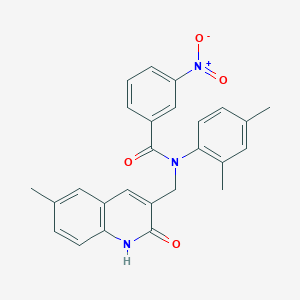
1-(4-fluorobenzoyl)-N-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorobenzoyl)-N-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide (abbreviated as Compound A) is a novel chemical compound that has been synthesized for scientific research purposes. It has gained significant attention in recent years due to its potential applications in the field of drug discovery and development.
作用機序
The mechanism of action of Compound A varies depending on the target enzyme or receptor it interacts with. For instance, it has been shown to inhibit HDAC activity by binding to the active site of the enzyme, which results in the accumulation of acetylated histones and altered gene expression. Similarly, it has been demonstrated to inhibit PDE activity by increasing the levels of cyclic nucleotides, which in turn modulate various signaling pathways. Additionally, Compound A has been found to interact with GPCRs, leading to the modulation of neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Compound A are diverse and depend on the target enzyme or receptor it interacts with. For instance, it has been found to exhibit anti-inflammatory, anti-cancer, and anti-neurodegenerative properties by modulating various signaling pathways. Additionally, it has been shown to enhance cognitive function and memory consolidation by increasing the levels of neurotransmitters such as dopamine and norepinephrine.
実験室実験の利点と制限
One of the main advantages of Compound A is its broad-spectrum activity against various enzymes and receptors, making it a versatile tool for scientific research. Additionally, it has been demonstrated to exhibit high potency and selectivity, making it an attractive candidate for drug development. However, one of the limitations of Compound A is its relatively low solubility, which can affect its bioavailability and efficacy in vivo. Additionally, further studies are needed to fully elucidate its pharmacokinetic and toxicological properties.
将来の方向性
There are several future directions for the research and development of Compound A. Firstly, further studies are needed to optimize its synthesis method and improve its solubility and bioavailability. Secondly, its pharmacokinetic and toxicological properties need to be fully characterized to ensure its safety and efficacy in vivo. Thirdly, its potential applications in the treatment of various diseases, such as cancer, neurological disorders, and inflammatory diseases, need to be explored further. Lastly, its structure-activity relationship needs to be elucidated to guide the design and synthesis of more potent and selective analogs.
Conclusion:
In conclusion, Compound A is a novel chemical compound that has gained significant attention in recent years due to its potential applications in drug discovery and development. Its broad-spectrum activity against various enzymes and receptors, high potency and selectivity, and diverse biochemical and physiological effects make it a versatile tool for scientific research. However, further studies are needed to fully elucidate its pharmacokinetic and toxicological properties and explore its potential applications in the treatment of various diseases.
合成法
The synthesis of Compound A involves several steps, including the condensation of 4-fluorobenzoyl chloride with 2-methoxyethylamine to form an intermediate product, which is then cyclized to obtain the final product. The reaction conditions and yields of each step have been optimized to ensure the purity and quality of the final product.
科学的研究の応用
Compound A has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent inhibitory activity against various enzymes and receptors, including but not limited to, histone deacetylases (HDACs), phosphodiesterases (PDEs), and G protein-coupled receptors (GPCRs). These enzymes and receptors are involved in various biological processes, such as gene expression, cell signaling, and neurotransmission, making them attractive targets for drug development.
特性
IUPAC Name |
1-(4-fluorobenzoyl)-N-(2-methoxyethyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-26-12-10-22-19(24)16-6-9-18-15(13-16)3-2-11-23(18)20(25)14-4-7-17(21)8-5-14/h4-9,13H,2-3,10-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVPOYILHWQKCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

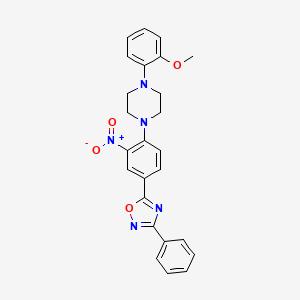
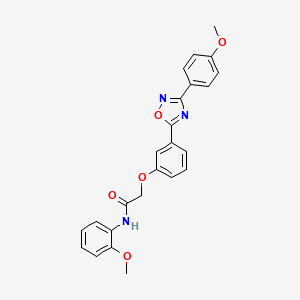
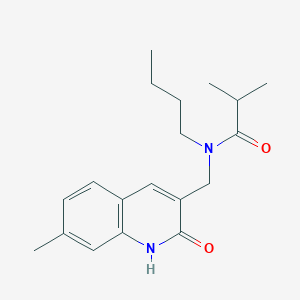
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide](/img/structure/B7697199.png)
